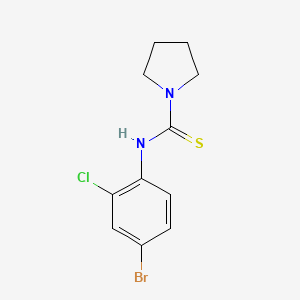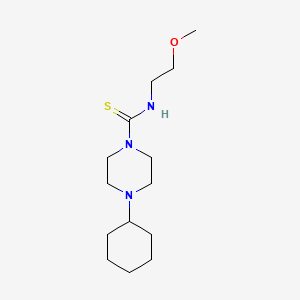![molecular formula C17H18N2O4 B4761991 N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4761991.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
Vue d'ensemble
Description
N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Applications De Recherche Scientifique
N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Mécanisme D'action
N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide inhibits BCR signaling by targeting the Bruton's tyrosine kinase (BTK) enzyme, which is a key mediator of BCR signaling. BTK plays a critical role in the survival and proliferation of B-cell malignancies, and inhibition of BTK by N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide leads to decreased cell survival and proliferation. N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide also inhibits other kinases in the BCR signaling pathway, such as AKT and ERK, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit tumor growth, and enhance the activity of other anti-cancer agents. N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has also been shown to have minimal toxicity in normal cells, which is a desirable property for anti-cancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide is its specificity for BTK and other kinases in the BCR signaling pathway, which makes it a promising candidate for the treatment of B-cell malignancies. However, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. Another limitation of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide is its relatively low solubility, which may affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
Future research on N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide in humans with B-cell malignancies.
2. Combination therapy studies to investigate the potential synergistic effects of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide with other anti-cancer agents.
3. Studies to elucidate the mechanisms of resistance to N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide and develop strategies to overcome resistance.
4. Preclinical studies to investigate the potential use of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide in other types of cancer, such as solid tumors.
5. Studies to optimize the pharmacokinetics and bioavailability of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide, such as developing prodrug formulations or improving its solubility.
In conclusion, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide is a promising small molecule inhibitor with potential applications in the treatment of B-cell malignancies. Its specificity for BTK and other kinases in the BCR signaling pathway, as well as its minimal toxicity in normal cells, make it an attractive candidate for further research. However, more studies are needed to fully evaluate its safety and efficacy in humans and to explore its potential use in combination therapy and other types of cancer.
Propriétés
IUPAC Name |
N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(18-11-14-3-1-9-22-14)12-5-7-13(8-6-12)19-17(21)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVXQCUXQSKRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,1-dimethylpropyl)cyclohexyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4761919.png)
![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4761928.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4761934.png)

![2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4761944.png)
![9-oxo-N-(1-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4761948.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761956.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761969.png)
![methyl 2-{[3-(acetylamino)-2-methylbenzoyl]amino}benzoate](/img/structure/B4761970.png)
![6-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761977.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4761986.png)
![ethyl 2-[allyl(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4761990.png)
![ethyl [2-(1-isopropyl-5-oxo-3-pyrrolidinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B4761997.png)